N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate is a chemical compound with the molecular formula C18H35NO4 and a molecular weight of 329.4748 . It is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with diethanolamine, followed by acetylation. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Acid chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various esters, ethers, and amine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is used in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: The compound is used in the production of cosmetics, detergents, and other personal care products
Wirkmechanismus
The mechanism of action of N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate involves its surfactant properties, which allow it to reduce surface tension and stabilize emulsions. The compound interacts with molecular targets such as proteins and lipids, facilitating their solubilization and stabilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecanamide
- Lauric acid diethanolamide
- Lauric diethanolamide
- N,N-Diethanollauramide
Uniqueness
N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate is unique due to its acetylated form, which enhances its solubility and stability compared to its non-acetylated counterparts. This makes it particularly useful in applications requiring high stability and solubility .
Eigenschaften
CAS-Nummer |
94139-13-6 |
---|---|
Molekularformel |
C18H35NO4 |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
2-[dodecanoyl(2-hydroxyethyl)amino]ethyl acetate |
InChI |
InChI=1S/C18H35NO4/c1-3-4-5-6-7-8-9-10-11-12-18(22)19(13-15-20)14-16-23-17(2)21/h20H,3-16H2,1-2H3 |
InChI-Schlüssel |
XXONIUDZFGBHDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.